(3-Chloropropyl)cyclopentane
Description
Contextual Significance of Organochlorine Cyclopentane (B165970) Derivatives in Synthetic Chemistry
Organochlorine compounds, including those with a cyclopentane structure, are of considerable interest in synthetic chemistry. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, and its presence can influence the reactivity of the entire molecule. Cyclopentane derivatives are integral components of various natural products and pharmacologically active compounds. stackexchange.comresearchgate.net The combination of a cyclopentane ring and a reactive chloropropyl chain, as seen in (3-Chloropropyl)cyclopentane, offers a versatile scaffold for the synthesis of a variety of organic molecules. For instance, similar structures are used as precursors for pesticides and flame retardants. wikipedia.org The reactivity of the chloropropyl group allows for the introduction of other functional groups, making these compounds valuable intermediates in multi-step syntheses. researchgate.net
Historical Overview of Research Pertaining to Halogenated Cycloalkanes
The study of halogenated cycloalkanes is rooted in the broader history of organic chemistry. Early investigations into cycloalkanes in the late 19th century by chemists like A. Baeyer challenged the understanding of chemical bonding and molecular strain. libretexts.org Baeyer's theory, which initially assumed planar ring structures, laid the groundwork for later corrections by Sachse and Mohr, who proposed the strain-free chair and boat conformations of cyclohexane. libretexts.org
The halogenation of alkanes and cycloalkanes has been a subject of study since the 19th century, with early work by Dumas on the substitution of alkanes. mdpi.com The development of photochemical reactions in the 20th century provided a method for the halogenation of these generally unreactive hydrocarbons. mdpi.commsu.edulibretexts.org The free-radical chain mechanism of alkane halogenation was a significant discovery that clarified the reaction pathway. mdpi.com The use of halogenated cycloalkanes grew with the development of pesticides like DDT and lindane, although their environmental persistence later became a major concern. nih.govnih.gov This history provides the backdrop for understanding the synthesis and reactivity of compounds like this compound.
Scope and Research Imperatives for this compound Studies
The limited specific research on this compound itself presents a clear imperative for future studies. While its derivatives have found applications, the properties and potential of the parent compound remain largely unexplored. Future research could focus on several key areas:
Development of Efficient Synthetic Routes: While general methods for the synthesis of similar compounds exist, optimizing a high-yield synthesis specifically for this compound would be a valuable contribution.
Exploration of Reactivity: A detailed study of its reactivity in various organic reactions would be beneficial. This could include nucleophilic substitution at the chlorinated carbon, as well as reactions involving the cyclopentane ring.
Investigation of Potential Applications: Given that related compounds are used in materials science and medicinal chemistry, research into the potential applications of this compound and its derivatives is warranted. This could involve its use as a monomer in polymer synthesis or as a starting material for the creation of novel bioactive molecules.
Computational Studies: In the absence of extensive experimental data, computational modeling can provide insights into the molecule's properties, including its conformational analysis and electronic structure, which can guide future experimental work. researchgate.net
The study of this compound offers an opportunity to expand the knowledge base of halogenated cycloalkanes and potentially uncover new synthetic methodologies and applications.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWOFXPVXKFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Reactions Involving (3-Chloropropyl)cyclopentane
The reactions of this compound are expected to proceed through various mechanisms, including radical, nucleophilic substitution, and elimination pathways. The specific pathway is often determined by the reaction conditions, such as the presence of initiators, the nature of the solvent, and the strength of the nucleophile or base.
In the realm of cycloaddition reactions, the participation of alkyl halides like this compound can occur through radical-mediated pathways. These reactions are typically initiated by the homolytic cleavage of a bond to generate a radical species. For instance, in the presence of a radical initiator (e.g., AIBN or peroxides) or upon photochemical activation, the carbon-chlorine bond in this compound could potentially cleave to form a 3-cyclopentylpropyl radical.
This radical could then participate in addition reactions with unsaturated systems, such as alkenes or alkynes, in a stepwise manner characteristic of radical cycloadditions. The process would involve the addition of the alkyl radical to the multiple bond, forming a new radical intermediate, which could then undergo further reactions, including cyclization or reaction with a chlorine atom source to propagate the chain. libretexts.orgunacademy.com Electrochemical methods have also been shown to generate alkene radical cations that can undergo cycloaddition reactions, a pathway that could be conceptually extended to radical cations derived from haloalkanes. acs.org
It is important to note that free radical halogenation of alkanes is a well-known process that proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgunacademy.com While this typically involves the halogenation of an alkane, the reverse process—the generation of an alkyl radical from an alkyl halide—is a key step in many radical-mediated transformations.
Electrophilic substitution reactions are characteristic of aromatic compounds and are not a typical reaction pathway for alkyl halides like this compound under standard conditions. byjus.comchemguide.co.uk The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. Therefore, nucleophilic substitution reactions are the more relevant substitution pathway for this class of compounds. libretexts.orguci.edu
In the context of Friedel-Crafts alkylation, a haloalkane can act as an electrophile precursor in the presence of a strong Lewis acid catalyst to alkylate an aromatic ring. chemguide.co.uk In such a reaction, this compound could react with a Lewis acid like aluminum chloride (AlCl₃) to form a carbocation or a polarized complex that would then be attacked by an aromatic ring. The likely carbocation to form would be the primary 3-cyclopentylpropyl cation, which could potentially rearrange to a more stable secondary or tertiary carbocation via hydride or alkyl shifts before attacking the aromatic ring.
Gated electron-transfer (ET) reactions are processes where the rate of electron transfer is controlled by a conformational change or another molecular event that must occur before the electron can be transferred. While specific studies on gated electron transfer involving this compound are not available, the principles can be discussed in the context of haloalkane reactions.
In reactions of haloalkanes, electron transfer from a donor (a reductant) to the alkyl halide can lead to the formation of a radical anion, which then fragments to a halide ion and an alkyl radical. The kinetics of such processes can be influenced by factors such as the solvent, the nature of the electron donor, and the structure of the alkyl halide. ethz.chjcsp.org.pkresearchgate.netbohrium.com For a molecule like this compound, conformational changes in the propyl chain or the cyclopentyl ring could potentially "gate" the electron transfer process, although this is a speculative consideration without direct experimental evidence.
Recent research has explored ground-state electron transfer from enzyme cofactors as a mechanism for initiating radical reactions, highlighting the biological relevance of such processes. chemrxiv.org
The formation of a carbanion from this compound would typically require a very strong base. If a carbanion were to be generated at a position along the propyl chain, its stability and subsequent reactivity would be of interest. For instance, deprotonation at the carbon adjacent to the cyclopentyl ring would lead to a primary carbanion.
A particularly relevant reaction pathway for a molecule with the structure of this compound is intramolecular substitution (cyclization). If a nucleophilic center is generated at the end of the propyl chain (for example, through conversion of the chloride to an organometallic species like a Grignard or organolithium reagent), it could undergo an intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine and displacing it to form a bicyclic product, spiro[2.4]heptane. The feasibility of this reaction would depend on the stability of the transient carbanionic species and the kinetics of the ring-closing step. Visible-light-mediated intramolecular radical cyclizations of related systems have been reported, offering an alternative pathway to cyclic products. rsc.org
Regioselectivity and Stereoselectivity in Transformations
The outcomes of chemical reactions involving this compound, in terms of which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is predominantly formed, are governed by a variety of electronic and steric factors.
In reactions of this compound, regioselectivity becomes a key consideration when multiple reaction sites are available. For example, in an elimination reaction (dehydrohalogenation), a base can abstract a proton from either the carbon atom adjacent to the chlorine (α-carbon) or the next carbon (β-carbon). Since this compound is a primary alkyl halide, elimination reactions would compete with nucleophilic substitution. chemguide.co.uk
The regioselectivity of elimination reactions of haloalkanes is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene as the major product. ck12.org In the case of this compound, elimination would lead to cyclopentylpropene. The position of the double bond would be determined by which β-hydrogen is removed. Removal of a hydrogen from the carbon adjacent to the cyclopentyl ring would lead to 1-cyclopentylprop-1-ene, while removal from the terminal methyl group is not possible.
In radical halogenation reactions, the regioselectivity is determined by the stability of the radical intermediate formed. youtube.com Tertiary radicals are more stable than secondary, which are more stable than primary radicals. Therefore, abstraction of a hydrogen atom will preferentially occur at the position that leads to the most stable radical. For this compound, the tertiary hydrogen on the cyclopentyl ring at the point of attachment to the propyl group would be the most likely site for radical abstraction in a radical halogenation reaction.
The interplay between steric and electronic effects is crucial in determining the regiochemical outcome of reactions. wikipedia.orgstudy.com For instance, in nucleophilic substitution reactions, the accessibility of the electrophilic carbon atom is a primary factor. As a primary alkyl halide, this compound is relatively unhindered, favoring Sₙ2 reactions. ck12.org
Below is a table summarizing the expected regiochemical preferences in different reaction types for substrates analogous to this compound.
| Reaction Type | Controlling Factors | Expected Major Product from Analogous Systems |
| Elimination (E2) | Alkene stability (Zaitsev's rule) | More substituted alkene |
| Radical Halogenation | Radical stability (tertiary > secondary > primary) | Halogenation at the most substituted C-H bond |
| Nucleophilic Substitution (Sₙ2) | Steric hindrance | Attack at the primary carbon |
Diastereoselective and Enantioselective Processes
The construction of cyclopentane (B165970) rings with specific stereochemistry is a fundamental goal in organic synthesis. Diastereoselective and enantioselective processes allow for the control of stereocenters during the formation of cyclopentane derivatives.
A powerful strategy for creating highly functionalized chiral cyclopentanes is the metal-catalyzed asymmetric formal [3+2]-cycloaddition. nih.gov This method can simultaneously establish multiple stereogenic centers in a single step with high levels of control. For instance, the palladium-catalyzed reaction between vinyl cyclopropanes and prochiral Michael acceptors can yield substituted cyclopentanes with excellent enantio- and diastereoselectivities. nih.gov This approach is valuable for synthesizing complex molecules like chiral amino acid derivatives. nih.gov
Another key strategy involves the dynamic kinetic asymmetric transformation (DYKAT) of donor-acceptor (D-A) cyclopropanes. This process has been successfully applied in enantioselective dearomative [3+2] annulations, leading to the formation of enantioenriched hydropyrrolo-thiazoles. scispace.com The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. Similarly, chemo- and diastereo-selective [3+2] cycloaddition reactions between D-A cyclopropanes and α,β-unsaturated enamides have been developed to produce structurally complex spiro(cyclopentane-1,3'-indoline) derivatives as single diastereomers. frontiersin.org
These processes highlight the utility of cycloaddition reactions in building cyclopentane systems with controlled stereochemistry, a critical aspect in the synthesis of pharmacologically active compounds and natural products. scielo.org.mx
Influence of Chiral Catalysts and Ligands
The success of diastereoselective and enantioselective transformations hinges on the use of chiral catalysts and ligands. These molecules create a chiral environment that influences the stereochemical outcome of the reaction.
In palladium-catalyzed asymmetric allylic alkylation, chiral ligands are essential for inducing enantioselectivity. A variety of chiral ligands, including those based on cyclopropane (B1198618), ferrocenyl oxazoline (B21484) phosphine (B1218219), and (S)-proline, have been synthesized and successfully applied. researchgate.netfigshare.com For example, certain chiral, cyclopropane-based phosphorus/sulfur ligands have achieved high yield and good enantioselectivity (93% ee) in the palladium-catalyzed allylic alkylation of 1,3-diphenylpropenyl acetate. figshare.com
The combination of a metal catalyst with a specific chiral ligand can dramatically alter the selectivity of a reaction. In the context of synthesizing tetrahydrofuran (B95107) derivatives, the examination of several bis(oxazolinyl)pyridyl (pyBOX) ligands with a Magnesium Iodide (MgI₂) catalyst showed that the choice of ligand was paramount in achieving high enantiopurity. scispace.com Chiral cyclopentadienyl (B1206354) (CpX) metal complexes, particularly those of rhodium and iridium, are also prominent in asymmetric catalysis due to their high reactivity and selectivity. nih.gov The design of the CpX ligand is crucial for optimizing the catalytic performance in asymmetric C–H functionalization reactions. nih.gov
The table below summarizes the impact of different chiral ligands on the enantioselectivity of specific reactions.
| Reaction Type | Metal Catalyst | Chiral Ligand Type | Achieved Enantioselectivity (ee) |
| Allylic Alkylation | Palladium | Cyclopropane-based P/S Ligand | 93% |
| Allylic Alkylation | Palladium | Ferrocenyl Oxazoline Phosphine | Up to 92% |
| [3+2] Annulation | Magnesium Iodide | tBu-PYBOX | Good |
| C–H Functionalization | Rhodium(III) | Chiral Cyclopentadienyl (CpX) | High |
Catalytic Transformations of this compound Derivatives
Catalysis plays a central role in the functionalization of this compound and its derivatives. Metal-based catalysts, including traditional transition metals, nanocatalysts, and specific rhodium/iridium complexes, enable a wide array of powerful transformations.
Metal-Catalyzed Coupling and Cycloaddition Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. thermofisher.com The this compound moiety can serve as an electrophilic partner in various named coupling reactions due to the presence of the alkyl chloride. These reactions, often catalyzed by palladium or nickel, include the Suzuki, Heck, Negishi, and Stille cross-coupling reactions. thermofisher.comustc.edu.cn Such methods allow for the direct installation of functionalized groups onto the propyl side chain, significantly expanding the synthetic utility of the parent compound.
[3+2] Cycloaddition reactions represent another major class of metal-catalyzed transformations for constructing cyclopentane rings. nih.govscielo.org.mx Palladium-catalyzed [3+2] cycloadditions, in particular, provide a route to chiral cyclopentyl sulfones and other complex cyclopentane derivatives. nih.govresearchgate.net These reactions proceed with high regio-, diastereo-, and enantioselectivity, offering a streamlined approach to molecules with multiple stereocenters. nih.govresearchgate.net
The table below lists common metal-catalyzed reactions applicable to derivatives of this compound.
| Reaction Name | Metal Catalyst | Bond Formed | Reactant Partner for Alkyl Halide |
| Suzuki Coupling | Palladium | C-C | Organoboron compound |
| Heck Reaction | Palladium | C-C | Alkene |
| Negishi Coupling | Palladium or Nickel | C-C | Organozinc compound |
| Stille Coupling | Palladium | C-C | Organotin compound |
| Buchwald-Hartwig Amination | Palladium | C-N | Amine |
| [3+2] Cycloaddition | Palladium | C-C | Alkene/Dipole |
Nanocatalyst Applications in Synthetic Routes
Nanocatalysts are emerging as a highly efficient alternative in organic synthesis, bridging the gap between homogeneous and heterogeneous catalysis. mdpi.com Due to their small size and large surface area, nanoparticles often exhibit enhanced reaction rates and unique catalytic functionalities. mdpi.com Synthetic routes involving this compound derivatives can benefit from nanocatalysis, particularly for improving reaction efficiency and catalyst recyclability.
Magnetic nanoparticles (MNPs) functionalized with a catalytic metal (e.g., Palladium) have been successfully used in key reactions like Suzuki-Miyaura and Heck couplings. semanticscholar.org A significant advantage of these magnetic nanocatalysts is the ease of recovery using an external magnet, which simplifies product purification and allows for multiple reuse cycles of the catalyst. semanticscholar.org This aligns with the principles of green chemistry by minimizing waste. mdpi.commdpi.com Nanocatalysts have also demonstrated high efficiency in promoting multi-component reactions, enabling the one-pot synthesis of complex heterocyclic structures. semanticscholar.org
Rhodium and Iridium Complex Catalysis in Organic Transformations
Rhodium (Rh) and Iridium (Ir) complexes are powerful catalysts for a wide range of organic transformations. nih.gov Chiral cyclopentadienyl (CpX) complexes of rhodium and iridium are particularly noteworthy for their application in asymmetric catalysis, where they demonstrate high reactivity and selectivity. nih.gov
A key application of these complexes is in C-H bond activation and functionalization. nih.govfrontiersin.org This allows for the direct modification of C-H bonds, which are typically unreactive, providing a more atom-economical synthetic route. Researchers have designed and synthesized structurally diverse libraries of planar chiral Cp-Rh(III) and Cp-Ir(III) complexes that show excellent performance in the asymmetric C-H functionalization of various substrates. nih.gov
Furthermore, Rh(I) complexes, such as Wilkinson's catalyst, are widely used in hydrogenation and hydrofunctionalization reactions. nih.gov The catalytic properties of these complexes can be finely tuned by modifying the ligands attached to the metal center. Half-sandwich cyclopentadienyl rhodium(III) and iridium(III) complexes have also been synthesized and characterized, confirming their stable "piano-stool" geometry which is crucial for their catalytic activity. rsc.org
Reactivity Profiling in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. beilstein-journals.orgwikipedia.org This approach offers significant advantages, including high atom economy, reduced synthesis time, and lower waste generation, making it a cornerstone of modern medicinal and organic chemistry. beilstein-journals.org
Derivatives of this compound can be valuable components in MCRs. The chloropropyl group can be transformed into other functional groups, such as an amine, aldehyde, or carboxylic acid, which are common participants in well-known MCRs like the Ugi, Passerini, and Biginelli reactions. wikipedia.orgorganic-chemistry.org For example, after converting the chloride to an isocyanide, the resulting molecule could participate in an Ugi four-component reaction to rapidly generate complex peptidomimetic structures containing the cyclopentane scaffold.
The reactivity of the functionalized cyclopentane derivative within the MCR is dependent on reaction conditions such as the choice of solvent, temperature, and catalyst. organic-chemistry.org The use of nanocatalysts can further enhance the efficiency of MCRs involving such substrates. semanticscholar.org By participating in MCRs, this compound serves as a building block for the rapid generation of diverse chemical libraries, which is particularly valuable in drug discovery programs. beilstein-journals.org
Computational and Theoretical Investigations of this compound Systems
Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on this compound, as outlined in the requested structure, are not present in the public domain. Research detailing Density Functional Theory (DFT) applications, energy profile and intermediate geometry studies, mechanistic pathway elucidation through computational modeling, transition state analysis, interaction plot analysis (IGMH, NCI), or theoretical studies on the electronic structure and stability specifically for this compound could not be located.
The provided search results discuss these advanced computational methodologies in the context of other, unrelated molecules or provide general principles of organic chemistry. For instance, while the principles of SN2 reactions, conformational analysis of cycloalkanes, and the application of quantum chemical calculations are well-documented for various organic compounds, specific data, research findings, and data tables for this compound are absent.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified subsection, as the foundational research for this particular compound is not available in the provided sources.
Computational and Theoretical Investigations of 3 Chloropropyl Cyclopentane Systems
Conformational Analysis and Dynamics Modeling
The cyclopentane (B165970) ring is not planar. To alleviate torsional strain that would be present in a planar structure, it adopts puckered conformations. libretexts.org The two most significant low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry) forms. ic.ac.ukmasterorganicchemistry.com These conformers are in a rapid state of interconversion through a low-energy process known as pseudorotation, where the pucker of the ring moves around the ring. acs.orgwikipedia.org In (3-Chloropropyl)cyclopentane, the presence of the 3-chloropropyl substituent influences the relative energies of the various possible conformers.
The primary determinant of conformational preference in substituted cycloalkanes is the minimization of steric strain. msu.edu For this compound, the bulky chloropropyl group will preferentially occupy a position that minimizes its steric interactions with the hydrogen atoms on the cyclopentane ring. In an envelope conformation, the substituent can be located at the "flap" carbon or at one of the carbons in the planar portion of the ring, in either an axial-like or equatorial-like position. In the twist conformation, all positions are non-equivalent. The most stable conformer will be the one that places the large (3-Chloropropyl) group in a pseudo-equatorial position to reduce steric hindrance. msu.edu
To illustrate the potential energy differences between various conformers of this compound, a hypothetical data table is presented below. These values are representative of the expected energetic ordering based on steric principles in substituted cyclopentanes.
| Conformer | Substituent Position | Hypothetical Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| Envelope | Equatorial-like (on the planar section) | 0.0 | Most stable due to minimized steric interactions. |
| Envelope | Axial-like (on the planar section) | 1.5 | Higher energy due to steric strain with axial hydrogens. |
| Envelope | Flap | 0.8 | Intermediate stability. |
| Twist (Half-Chair) | Pseudo-Equatorial | 0.2 | Slightly higher in energy than the most stable envelope conformer. |
| Twist (Half-Chair) | Pseudo-Axial | 1.8 | Highest energy due to significant steric hindrance. |
The dynamics of the this compound system are characterized by several simultaneous motions. The most significant of these is the pseudorotation of the cyclopentane ring, which allows the molecule to rapidly explore its various envelope and twist conformations. youtube.com Additionally, there is torsional rotation around the carbon-carbon single bonds of the 3-chloropropyl side chain. Molecular dynamics (MD) simulations are a powerful computational tool to model these dynamic processes, providing a trajectory of atomic positions over time and allowing for the analysis of conformational transitions and the time scales on which they occur.
A molecular dynamics simulation would reveal the intricate coupling between the ring's pseudorotation and the side chain's torsional flexibility. The preferred conformations of the side chain will likely be influenced by the conformation of the ring and vice versa, as the entire molecule seeks to adopt a global energy minimum.
The following table outlines the key dynamic motions in this compound and the computational methods that could be employed for their investigation.
| Dynamic Motion | Description | Primary Computational Method | Expected Timescale |
|---|---|---|---|
| Ring Pseudorotation | Interconversion between envelope and twist conformers of the cyclopentane ring. | Molecular Dynamics (MD), Quantum Mechanics (QM) Potential Energy Surface Scan | Picoseconds (ps) to Nanoseconds (ns) |
| Side Chain Torsional Rotation | Rotation around the C-C bonds of the 3-chloropropyl group. | Molecular Dynamics (MD), Torsional Angle Scanning | Picoseconds (ps) |
| Overall Molecular Tumbling | Rotational motion of the entire molecule in a solvent. | Molecular Dynamics (MD) | Picoseconds (ps) to Nanoseconds (ns) |
Advanced Spectroscopic and Analytical Methodologies in 3 Chloropropyl Cyclopentane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
NMR spectroscopy serves as a cornerstone for the unambiguous structural determination of (3-chloropropyl)cyclopentane by mapping the magnetic environments of its constituent protons and carbon atoms.
¹H NMR Spectroscopy for Proton Environments
¹H NMR spectroscopy provides crucial information about the number of distinct proton environments, their chemical surroundings, and their proximity to neighboring protons. In this compound, the protons on the cyclopentyl ring and the chloropropyl side chain exhibit characteristic chemical shifts and splitting patterns.
The protons on the carbon adjacent to the chlorine atom (C1' of the propyl chain) are expected to be the most deshielded due to the electronegativity of the chlorine, thus resonating at the highest chemical shift, typically in the range of 3.5-3.7 ppm. The protons on the other carbons of the propyl chain and the cyclopentyl ring will appear at lower chemical shifts (upfield). The complexity of the cyclopentyl ring signals arises from the diastereotopic nature of the methylene (B1212753) protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H on C1' (CH₂Cl) | 3.5 - 3.7 | Triplet (t) |
| H on C2' (CH₂) | 1.7 - 1.9 | Multiplet (m) |
| H on C3' (CH₂) | 1.3 - 1.5 | Multiplet (m) |
| H on C1 (CH) | 1.8 - 2.0 | Multiplet (m) |
| H on C2, C5 (CH₂) | 1.5 - 1.7 | Multiplet (m) |
| H on C3, C4 (CH₂) | 1.1 - 1.3 | Multiplet (m) |
¹³C NMR Spectroscopy for Carbon Skeletons
¹³C NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.
The carbon atom bonded to the chlorine atom (C1') is expected to have the highest chemical shift in the aliphatic region due to the deshielding effect of the halogen. The carbons of the cyclopentyl ring will have characteristic shifts, with the carbon attached to the propyl side chain (C1) appearing at a slightly higher chemical shift than the other ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1' (CH₂Cl) | 45 - 50 |
| C2' (CH₂) | 30 - 35 |
| C3' (CH₂) | 28 - 33 |
| C1 (CH) | 38 - 42 |
| C2, C5 (CH₂) | 32 - 36 |
| C3, C4 (CH₂) | 24 - 28 |
Advanced NMR Techniques for Connectivity and Dynamics
To unequivocally assign the proton and carbon signals and to understand the through-bond and through-space connectivities, advanced 2D NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the protons on adjacent carbons, such as between the H on C1' and H on C2', and among the protons within the cyclopentyl ring, aiding in the assignment of these complex multiplets.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their attached protons, whose signals are often more resolved and easier to assign from ¹H NMR and COSY data.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₈H₁₅Cl. The calculated exact mass of this compound is 146.0862 g/mol . nih.gov HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions. The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
Table 3: HRMS Data for this compound
| Ion | Calculated m/z ([M]⁺ for C₈H₁₅³⁵Cl) | Calculated m/z ([M+2]⁺ for C₈H₁₅³⁷Cl) |
| [C₈H₁₅Cl]⁺ | 146.0862 | 148.0833 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
While Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and large molecules, its application to nonpolar compounds like alkyl halides is less common but can be achieved through derivatization or by observing adduct formation in the gas phase. For a non-polar molecule like this compound, ionization is more commonly achieved using techniques like electron ionization (EI) in conjunction with gas chromatography (GC-MS).
In a typical EI-MS experiment, the fragmentation of this compound would be expected to follow predictable pathways for alkyl halides and cyclic alkanes. Key fragmentation events would likely include:
Loss of the chlorine atom: A primary fragmentation pathway would be the cleavage of the C-Cl bond, resulting in a carbocation with m/z 111 (C₈H₁₅⁺).
Loss of the propyl chain: Cleavage of the bond between the cyclopentyl ring and the propyl chain can lead to the formation of a cyclopentyl cation (m/z 69).
Fragmentation of the cyclopentyl ring: The cyclopentane (B165970) ring itself can undergo fragmentation, leading to the loss of ethene (C₂H₄) and producing characteristic ions. docbrown.info
Table 4: Predicted Key Mass Fragmentation Ions for this compound (EI-MS)
| m/z | Proposed Fragment |
| 146/148 | [C₈H₁₅Cl]⁺ (Molecular Ion) |
| 111 | [C₈H₁₅]⁺ |
| 69 | [C₅H₉]⁺ |
| 41 | [C₃H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
In IR spectroscopy, a molecule absorbs infrared radiation if a vibration results in a change in the molecular dipole moment. In contrast, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Consequently, some vibrational modes may be active in both, while others might be exclusively or more strongly observed in one of the two techniques, making them complementary.
For this compound, the presence of the cyclopentyl ring and the chloropropyl side chain gives rise to a series of characteristic vibrational frequencies. The C-H stretching vibrations of the cyclopentane ring and the propyl chain are expected in the 2850-3000 cm⁻¹ region. The deformation or bending modes of the CH₂ groups are anticipated to appear around 1450-1470 cm⁻¹. A key indicator for the presence of the alkyl halide is the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ region of the spectrum. orgchemboulder.comscribd.comlibretexts.orglibretexts.org
Vibrational Mode Analysis
The vibrational spectrum of this compound can be analyzed by considering the contributions from the cyclopentane ring and the 3-chloropropyl substituent. The cyclopentane ring itself has a puckered conformation, which influences its vibrational modes. The addition of the chloropropyl chain introduces further complexity and characteristic signals.
The primary vibrational modes of interest for this compound include:
C-H Stretching: Vibrations of the C-H bonds in both the cyclopentane ring and the propyl chain. These are typically strong absorptions in the IR spectrum.
CH₂ Bending (Scissoring): The bending motion of the methylene groups in both the ring and the side chain.
C-C Stretching: Vibrations of the carbon-carbon single bonds within the cyclopentane ring and the propyl chain.
C-Cl Stretching: The characteristic vibration of the carbon-chlorine bond, which is a key diagnostic peak for this molecule. orgchemboulder.comscribd.comdocbrown.info
Below is a table summarizing the predicted key vibrational modes for this compound based on typical frequency ranges for the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |
| C-H Stretch (sp³ CH₂) | 2850 - 2960 | IR, Raman |
| C-H Stretch (sp³ CH) | 2890 - 3000 | IR, Raman |
| CH₂ Bend (Scissoring) | 1450 - 1470 | IR, Raman |
| CH₂ Wagging | 1150 - 1350 | IR |
| C-C Stretch | 800 - 1200 | IR, Raman |
| C-Cl Stretch | 650 - 750 | IR, Raman (strong in Raman) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.comrigaku.comuq.edu.au Should this compound be crystallized, this method could provide unambiguous information about its molecular structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The data obtained from X-ray crystallography would allow for the determination of:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The exact spatial arrangement of the cyclopentane ring (e.g., envelope or twist conformation) and the orientation of the chloropropyl side chain.
Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, revealing any significant non-covalent interactions.
As of the current body of scientific literature, a crystal structure for this compound has not been reported. The primary challenge in applying this technique would be the cultivation of a single crystal of sufficient size and quality, which can be difficult for small, flexible organic molecules. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography (GC) Applications
Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. gcms.czresearchgate.net In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase within a column. Separation is achieved based on the differential partitioning of the analyte between the two phases.
For the analysis of this compound, a typical GC setup would involve:
Column: A non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase.
Carrier Gas: An inert gas like helium or nitrogen.
Injector: A split/splitless injector to handle a range of sample concentrations.
Detector: A flame ionization detector (FID) for general-purpose detection or a mass spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the fragmented molecule.
The retention time in a GC analysis is a characteristic property of a compound under a specific set of conditions and can be used for its identification. The peak area is proportional to the concentration, allowing for quantitative analysis and purity determination.
| GC Parameter | Typical Condition for Halogenated Hydrocarbons |
| Column Type | Capillary, non-polar (e.g., DB-1, HP-5) |
| Column Temperature | Programmed oven temperature, e.g., 50°C to 250°C |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography is another powerful separation technique, particularly useful for compounds that are not sufficiently volatile for GC. pharmaguru.colibretexts.orgmoravek.comchemguide.co.ukjordilabs.com this compound, being a relatively non-polar compound, can be analyzed using reversed-phase HPLC.
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. libretexts.orgmoravek.comchemguide.co.ukjordilabs.com Non-polar compounds like this compound will interact more strongly with the stationary phase and thus have longer retention times compared to more polar impurities.
A suitable HPLC method for this compound would likely employ:
Column: A reversed-phase column, such as a C8 or C18 column. pharmaguru.colibretexts.org
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and water. The composition can be run isocratically (constant) or as a gradient (changing composition) to optimize separation.
Detector: A UV detector may not be effective as the compound lacks a strong chromophore. A refractive index (RI) detector or a mass spectrometer (MS) would be more appropriate for detection.
| HPLC Parameter | Typical Condition for Non-polar Compounds |
| Column Type | Reversed-phase (C8 or C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient |
| Detector | Refractive Index (RI) or Mass Spectrometry (MS) |
Applications in Advanced Organic Synthesis and Materials Science
(3-Chloropropyl)cyclopentane as a Precursor for Complex Molecular Architectures
The unique structural characteristics of this compound make it a valuable building block for the synthesis of intricate organic molecules, including heterocycles, strained carbocyclic systems, and analogues of natural products.
Building Block in Heterocycle Synthesis
This compound is a useful starting material for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles. The chloropropyl side chain provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems.
Nitrogen Heterocycles: The synthesis of nitrogen-containing heterocycles can be achieved through the reaction of this compound with various nitrogen nucleophiles. For instance, treatment with a primary amine can lead to an N-substituted aminocyclopentylpropane, which can subsequently undergo intramolecular cyclization to form piperidine (B6355638) derivatives fused to the cyclopentane (B165970) ring. The general strategy involves the initial displacement of the chloride by the amine, followed by a base-mediated ring closure. The reaction conditions can be tailored to favor either N-alkylation or subsequent cyclization.
Oxygen Heterocycles: Similarly, oxygen-containing heterocycles such as tetrahydrofurans and tetrahydropyrans fused to a cyclopentane ring can be synthesized. This is typically achieved by converting the chloropropyl group into a suitable oxygen-containing precursor, such as an alcohol or an ether. For example, hydrolysis of the chloride to an alcohol, followed by an intramolecular Williamson ether synthesis, can yield the desired cyclic ether.
Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles, like thiolanes and thianes, can be accomplished by reacting this compound with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiol. The resulting cyclopentylpropylthiol can then undergo intramolecular cyclization to form the heterocyclic ring. These reactions often proceed with high efficiency and provide access to a range of sulfur-containing scaffolds.
| Heterocycle Type | General Synthetic Strategy | Potential Product Class |
| Nitrogen Heterocycles | Reaction with amines followed by intramolecular cyclization | Fused or Spiro-Piperidines/Pyrrolidines |
| Oxygen Heterocycles | Conversion to alcohol/ether and intramolecular etherification | Fused or Spiro-Tetrahydrofurans/Tetrahydropyrans |
| Sulfur Heterocycles | Reaction with sulfur nucleophiles and intramolecular cyclization | Fused or Spiro-Thiolanes/Thianes |
Intermediate in the Construction of Strained Carbocyclic Systems
The cyclopentane ring of this compound can serve as a scaffold for the construction of more complex and strained carbocyclic systems, such as bicyclo[3.2.0]heptanes and other bridged ring systems. Intramolecular cyclization reactions involving the chloropropyl side chain are key to forming these intricate structures.
One common approach involves the conversion of the chloropropyl group into a reactive intermediate capable of forming a new carbon-carbon bond with the cyclopentane ring. For example, formation of a Grignard reagent from this compound, followed by an intramolecular nucleophilic attack, can lead to the formation of a bicyclic system. The success of such reactions is highly dependent on the reaction conditions and the conformational flexibility of the cyclopentylpropyl chain.
Role in the Synthesis of Natural Product Analogues and Intermediates
The cyclopentane motif is a common structural feature in a wide array of natural products. This compound can be utilized as a key building block in the synthesis of analogues and intermediates of these biologically active molecules. The chloropropyl chain allows for the introduction of various functional groups and the extension of the carbon skeleton, which are crucial steps in the total synthesis of complex natural products.
For example, the cyclopentyl group can be elaborated to mimic the core structure of certain prostaglandins (B1171923) or iridoids. The chloropropyl side chain can be transformed into other functional groups, such as aldehydes, carboxylic acids, or amines, which can then participate in further bond-forming reactions to construct the target molecule. The versatility of the chloro group in nucleophilic substitution reactions makes it a valuable synthon in multistep synthetic sequences.
Derivatization for Functional Materials and Catalysts
The reactivity of the chloro group in this compound allows for its derivatization and incorporation into functional materials and catalyst systems.
Surface Functionalization of Inorganic Supports
This compound can be used to modify the surface of inorganic materials such as silica (B1680970) gel and other metal oxides. While the direct reaction of this compound with surface hydroxyl groups is not typical, it can be readily converted into a silane (B1218182) coupling agent, such as (3-cyclopentylpropyl)triethoxysilane. This is achieved by reacting the Grignard reagent of this compound with tetraethoxysilane.
The resulting silane can then be grafted onto the surface of inorganic supports through condensation reactions with surface silanol (B1196071) groups. This process creates a covalent bond between the cyclopentylpropyl moiety and the inorganic support, resulting in a hydrophobic surface modification. Such functionalized materials can be used in chromatography, as solid-phase extraction media, or as fillers in polymer composites. The cyclopentyl group provides a non-polar surface that can interact with other non-polar molecules.
| Inorganic Support | Functionalization Strategy | Resulting Surface Property | Potential Application |
| Silica Gel | Conversion to silane and grafting | Hydrophobic | Chromatography, Solid-Phase Extraction |
| Metal Oxides | Conversion to silane and grafting | Altered Surface Energy | Catalysis, Composite Materials |
Design and Synthesis of Ligands for Homogeneous Catalysis
The development of novel ligands is crucial for advancing the field of homogeneous catalysis. This compound can serve as a precursor for the synthesis of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands bearing a cyclopentylpropyl substituent.
Phosphine Ligands: Phosphine ligands are widely used in transition-metal catalysis. The synthesis of a cyclopentylpropyl-substituted phosphine ligand can be achieved by reacting the Grignard reagent of this compound with a chlorophosphine, such as chlorodiphenylphosphine. The resulting phosphine ligand can then be used to form complexes with various transition metals, such as palladium, rhodium, or nickel. The steric and electronic properties of the cyclopentylpropyl group can influence the catalytic activity and selectivity of the resulting metal complex.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands in catalysis. To synthesize an NHC ligand incorporating the cyclopentylpropyl moiety, this compound can be used to alkylate an imidazole (B134444) or other azolium salt precursor. The resulting N-alkylated azolium salt can then be deprotonated with a strong base to generate the free carbene, which can be coordinated to a metal center. The cyclopentylpropyl group can provide steric bulk and influence the stability and reactivity of the NHC-metal complex. These ligands can be applied in a variety of catalytic transformations, including cross-coupling reactions and metathesis.
Preparation of Hybrid Organic-Inorganic Materials
The functionalization of inorganic materials with organic molecules is a key strategy in the development of advanced hybrid materials. These materials often exhibit a synergistic combination of the properties of their constituent components, such as the mechanical strength and thermal stability of inorganic frameworks and the flexibility and processability of organic polymers. The chloropropyl group of this compound is a particularly useful linker for covalently attaching the cyclopentylpropyl moiety to inorganic substrates, such as siloxanes and silica.
One of the primary methods for creating these hybrid materials is through the synthesis of organoalkoxysilanes. These compounds, with the general formula R-Si(OR')3, act as molecular bridges between the organic and inorganic domains. The organic functional group (R) provides specific properties, while the hydrolyzable alkoxy groups (Si(OR')3) can undergo sol-gel processes to form a robust silica network.
While direct studies on this compound for this application are not extensively documented, the reactivity of the chloropropyl group is well-established in the synthesis of functionalized siloxanes. For instance, the reaction of (3-chloropropyl)triethoxysilane (B1211364) with various nucleophiles is a common method to introduce a wide range of functionalities onto a silica precursor. This same principle can be applied to this compound. The first step would involve the synthesis of a (3-cyclopentylpropyl)alkoxysilane. This can be achieved through a Grignard reaction of this compound with magnesium to form the corresponding Grignard reagent, (3-cyclopentylpropyl)magnesium chloride. This organometallic intermediate can then react with a tetraalkoxysilane, such as tetraethoxysilane (TEOS), to yield (3-cyclopentylpropyl)triethoxysilane.
Once the (3-cyclopentylpropyl)triethoxysilane precursor is synthesized, it can be incorporated into a silica matrix through co-condensation with TEOS in a sol-gel process. This process involves the hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by condensation to form a three-dimensional siloxane (Si-O-Si) network. The resulting hybrid material would have cyclopentylpropyl groups covalently bonded to the silica framework, imparting a distinct organic character to the inorganic material.
The introduction of the cyclopentylpropyl group can significantly modify the properties of the resulting hybrid material. The bulky and hydrophobic nature of the cyclopentyl ring can enhance the material's hydrophobicity, which is desirable for applications such as water-repellent coatings and moisture-resistant insulators. Furthermore, the presence of these organic moieties can create specific nano- and micro-environments within the material, which can be exploited for applications in catalysis, separation science, and as stationary phases in chromatography. Research on siloxane polymers with pendant 3-chloropropyl groups has shown that these materials are versatile intermediates for further functionalization, indicating a similar potential for cyclopentylpropyl-modified materials.
| Precursor Compound | Synthetic Step | Resulting Intermediate/Material | Potential Application |
| This compound | Grignard formation with Mg | (3-Cyclopentylpropyl)magnesium chloride | Intermediate for organosilane synthesis |
| (3-Cyclopentylpropyl)magnesium chloride | Reaction with Tetraethoxysilane (TEOS) | (3-Cyclopentylpropyl)triethoxysilane | Precursor for hybrid materials |
| (3-Cyclopentylpropyl)triethoxysilane & TEOS | Sol-gel co-condensation | Cyclopentylpropyl-functionalized silica | Hydrophobic coatings, specialized adsorbents |
Development of Novel Synthetic Tools and Reagents
The development of new reagents and synthetic methodologies is a cornerstone of progress in organic chemistry, enabling the efficient construction of complex molecules. This compound serves as a valuable starting material for the creation of such novel tools, primarily through its conversion into organometallic reagents and its potential for incorporation into complex ligand structures.
The most direct application of this compound in this context is the formation of its Grignard reagent, (3-cyclopentylpropyl)magnesium chloride. Organomagnesium halides are powerful nucleophiles and strong bases that are widely used to form new carbon-carbon bonds. The synthesis of this reagent is typically achieved by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
The resulting (3-cyclopentylpropyl)magnesium chloride is a versatile synthetic tool. It can participate in a wide array of reactions, including:
Nucleophilic addition to carbonyl compounds: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, incorporating the cyclopentylpropyl moiety into the product.
Reaction with esters and acid chlorides: These reactions lead to the formation of tertiary alcohols or ketones, providing pathways to more complex molecular structures.
Ring-opening of epoxides: The Grignard reagent can act as a nucleophile to open epoxide rings, resulting in the formation of new alcohols with an extended carbon chain.
Cross-coupling reactions: In the presence of appropriate catalysts, it can undergo coupling reactions with organic halides to form larger, more complex molecules.
Beyond its role as a Grignard reagent, the cyclopentylpropyl scaffold derived from this compound can be incorporated into the design of novel ligands for transition metal catalysis. Chiral ligands are crucial for enantioselective synthesis, a field of immense importance in the pharmaceutical and fine chemical industries. The conformational rigidity and specific stereoelectronic properties of the cyclopentyl group make it an attractive component for ligand design.
For example, the cyclopentylpropyl chain can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. A synthetic route could involve the nucleophilic displacement of the chloride in this compound with a phosphine or amine precursor. The resulting functionalized cyclopentylpropyl derivative could then be used as a ligand in transition metal complexes for various catalytic transformations, such as hydrogenation, hydroformylation, or cross-coupling reactions. The synthesis of chiral ligands based on cyclopropane (B1198618) has demonstrated the successful application of cyclic structures in achieving high enantioselectivity in reactions like the Heck reaction. A similar design principle could be applied to cyclopentane-based ligands derived from this compound.
| Reagent/Tool Derived from this compound | Method of Preparation | Key Chemical Transformation | Application in Organic Synthesis |
| (3-Cyclopentylpropyl)magnesium chloride | Reaction with magnesium metal | Formation of a Grignard reagent | Carbon-carbon bond formation, nucleophilic addition |
| Cyclopentylpropyl-containing phosphine ligands | Nucleophilic substitution with a phosphide | Introduction of a coordinating phosphorus atom | Ligands for transition metal-catalyzed reactions |
| Functionalized cyclopentylpropylamines | Reaction with amines or ammonia | Introduction of a coordinating nitrogen atom | Chiral auxiliaries, ligands for catalysis |
Future Research Directions and Emerging Trends
Sustainable Synthesis of (3-Chloropropyl)cyclopentane and Its Derivatives
Future research will undoubtedly prioritize the development of greener and more sustainable methods for the synthesis of this compound and its derivatives. This aligns with the broader movement in the chemical industry to reduce environmental impact and utilize renewable resources.
One promising avenue is the exploration of biocatalytic routes . Enzymes, with their high selectivity and mild reaction conditions, offer a powerful tool for green synthesis. Researchers are likely to investigate the use of engineered enzymes for the stereoselective halogenation of cyclopentylpropanol or related precursors, minimizing the need for harsh reagents and reducing waste streams.
Furthermore, the utilization of renewable feedstocks is a key trend. Lignocellulosic biomass, a readily available and non-food-competing resource, can be a source of cyclopentane (B165970) derivatives. researchgate.net Future research may focus on developing catalytic pathways to convert biomass-derived furfural (B47365) or cyclopentanone (B42830) into this compound, thereby reducing the reliance on fossil fuels. researchgate.net This approach is in line with the principles of creating a circular economy within the chemical industry.
Another area of focus will be the development of atom-economical synthetic strategies . This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For instance, direct C-H functionalization of cyclopentylpropane, while challenging, would be a highly atom-economical route to introduce the chloro group, avoiding the need for pre-functionalized starting materials.
| Sustainable Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Engineered halogenases, enzymatic cascades |
| Renewable Feedstocks | Reduced carbon footprint, sustainability | Conversion of biomass-derived furfural/cyclopentanone |
| Atom Economy | Minimized waste, increased efficiency | Direct C-H functionalization of cyclopentylpropane |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent reactivity of the chloropropyl side chain, coupled with the cyclopentane ring, provides a fertile ground for exploring novel chemical transformations. Future research is expected to move beyond conventional nucleophilic substitution reactions of the alkyl chloride.
One area of interest is the use of photoredox catalysis to activate the C-Cl bond. This can enable a range of previously inaccessible transformations, such as cross-coupling reactions with various partners under mild conditions. The development of new photocatalysts tailored for the activation of alkyl chlorides will be crucial in this endeavor.
Furthermore, the exploration of radical-mediated reactions involving the chloropropyl group could lead to new methods for C-C and C-heteroatom bond formation. For example, radical cyclization reactions initiated at the chloropropyl chain could lead to the synthesis of novel bicyclic structures with interesting biological or material properties.
The cyclopentane ring itself can also be a site for novel functionalization. Researchers are investigating methods for the late-stage functionalization of the cyclopentane core, allowing for the rapid diversification of this compound derivatives. This could involve transition-metal-catalyzed C-H activation to introduce new functional groups at specific positions on the ring.
Integration with Flow Chemistry and High-Throughput Experimentation
The adoption of modern synthesis technologies like flow chemistry and high-throughput experimentation (HTE) will be instrumental in accelerating the research and development of this compound and its applications.
Flow chemistry offers numerous advantages for the synthesis and manipulation of this compound. Grignard reactions, which are often used to transform the chloropropyl group, can be performed more safely and efficiently in continuous flow reactors. chemicalindustryjournal.co.ukvapourtec.comthieme-connect.com The precise control over reaction parameters such as temperature, pressure, and reaction time in flow systems can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. mt.com
High-throughput experimentation (HTE) will play a crucial role in the discovery of new catalysts and the optimization of reaction conditions. youtube.com By running a large number of experiments in parallel, researchers can rapidly screen for optimal catalysts for the synthesis of this compound or for its subsequent transformations. mdpi.com This approach significantly reduces the time and resources required for process development.
| Technology | Application to this compound | Benefits |
| Flow Chemistry | Grignard reactions, halogenations, hazardous reactions | Improved safety, better process control, scalability |
| High-Throughput Experimentation | Catalyst screening, reaction optimization | Accelerated discovery, reduced development time |
Advanced Computational Methodologies for Predictive Synthesis
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methodologies will be pivotal in predicting its synthesis, reactivity, and properties.
Density Functional Theory (DFT) studies can provide detailed insights into the reaction mechanisms of both the synthesis and subsequent transformations of this compound. acs.orgpku.edu.cnmdpi.com By understanding the energetic profiles of different reaction pathways, researchers can rationally design more efficient and selective synthetic routes. For instance, DFT calculations can help in understanding the regioselectivity of C-H functionalization on the cyclopentane ring. acs.org
Predictive modeling and machine learning are also emerging as powerful tools. researchgate.netmit.edu By training algorithms on existing experimental data, it may become possible to predict the outcome of reactions involving this compound under different conditions. This can guide experimental design and reduce the number of trial-and-error experiments needed. Predictive models could also be developed to forecast the physical and chemical properties of novel derivatives of this compound. researchgate.net
Expanding the Scope of Applications in Fine Chemical Synthesis and Materials Science
The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of fine chemicals and advanced materials. Future research will focus on expanding its application scope.
In fine chemical synthesis , the chloropropyl group serves as a versatile handle for introducing various functionalities. This makes this compound an attractive starting material for the synthesis of pharmaceuticals and agrochemicals. nih.govchemrxiv.orgnih.govrsc.org The cyclopentane scaffold is present in numerous biologically active molecules, and the ability to elaborate the chloropropyl side chain offers a route to novel drug candidates and crop protection agents.
In materials science , the cyclopentane moiety can impart unique properties to polymers and other materials. researchgate.netmdpi.comdntb.gov.ua For instance, incorporating this compound derivatives into polymers can influence their thermal and mechanical properties. The chloropropyl group can also be used as a reactive site for cross-linking or for grafting other molecules onto a polymer backbone. There is potential for its use in the synthesis of specialty polymers for applications in electronics, coatings, and adhesives. trecora.commarcorubber.com For example, cyclopentane is used as a blowing agent for polyurethane foams due to its favorable properties. trecora.comhaltermann-carless.com Derivatives of this compound could be explored for creating novel foam materials with enhanced insulation or fire-retardant properties.
Q & A
Q. What are the recommended safety protocols for handling (3-Chloropropyl)cyclopentane in laboratory settings?
- Methodological Answer : this compound requires strict safety measures due to its hazardous nature. Key protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) .
- Waste Disposal : Segregate waste by chemical class and engage certified biohazard disposal services to avoid environmental contamination .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .
Q. How can researchers synthesize this compound, and what are common pitfalls?
- Methodological Answer : A validated synthesis route involves LiHMDS (lithium hexamethyldisilazide) as a strong base to deprotonate intermediates. For example:
- Step 1 : Deprotonation of 3-chloropropyl sulfoxide with LiHMDS in THF at -78°C .
- Step 2 : React with methyl crotonate to initiate cyclization. However, competing pathways may yield cyclopropane derivatives instead of the desired cyclopentane due to rapid anion stabilization by sulfoxide groups .
- Pitfalls : Monitor reaction kinetics closely; use low temperatures (-78°C) to suppress side reactions .
Q. What spectroscopic and thermodynamic data are available for characterizing this compound?
- Methodological Answer :
- Thermodynamic Properties : Critical temperature (Tc ), pressure (Pc ), and acentric factor (ω ) for cyclopentane derivatives are sourced from NIST ThermoData Engine and DIPPR 801 AIChE databases . Example values for cyclopentane:
| Property | Value | Source |
|---|---|---|
| Tc | 511 K | [1] |
| Pc | 4.5 MPa | [1] |
- Spectroscopic Data : Use ¹H/¹³C NMR to identify cyclopentane ring protons (δ 1.5–2.5 ppm) and chloropropyl chain signals (δ 3.5–4.0 ppm for CH2Cl) .
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis of this compound, and how can they be controlled?
- Methodological Answer : In Type II MIRC reactions , the nucleophile-attached alkylating agent (e.g., 3-chloropropyl sulfoxide) may cyclize prematurely. For instance:
- Undesired Pathway : LiHMDS deprotonation in THF leads to cyclopropane formation (82% yield) via rapid sulfoxide-stabilized anion cyclization, bypassing cyclopentane synthesis .
- Mitigation : Introduce methyl crotonate as a competitive electrophile to divert the anion toward 1,4-addition. Optimize reagent stoichiometry and reaction time to favor cyclopentane over cyclopropane .
Q. What contradictions exist in thermodynamic property datasets for cyclopentane derivatives, and how should researchers address them?
- Methodological Answer : Discrepancies arise in flammability data and environmental impact assessments :
- Flammability : Cyclopentane is highly flammable (flash point < -20°C), but conflicting reports exist on its autoignition temperature. Cross-validate using ASTM E659 or DIN 51794 standards .
- Environmental Impact : While cyclopentane has low global warming potential (GWP), its chlorinated derivatives (e.g., 3-Chloropropyl) may exhibit higher persistence. Use EPI Suite models to estimate biodegradation half-lives and prioritize alternatives .
Q. How can computational chemistry aid in optimizing the synthesis and application of this compound?
- Methodological Answer :
- Reaction Mechanism Modeling : Apply DFT (Density Functional Theory) to simulate transition states in cyclization reactions. For example, calculate activation energies for cyclopropane vs. cyclopentane pathways to identify kinetic bottlenecks .
- Solvent Optimization : Use COSMO-RS to predict solvent effects on reaction yields. Polar aprotic solvents (e.g., THF) enhance LiHMDS activity but may destabilize intermediates .
- Environmental Risk Assessment : Deploy ECOSAR or QSAR models to predict aquatic toxicity and bioaccumulation potential, addressing data gaps in safety sheets .
Data Contradictions and Validation Strategies
- Synthetic Yields : reports 68% yield for cyclopentane derivatives under optimized conditions, but reproducibility may vary due to trace moisture or oxygen. Validate via strict inert-atmosphere protocols (e.g., Schlenk line) .
- Safety Data : While emphasizes acute hazards, chronic toxicity data are absent. Conduct AMES tests or micronucleus assays to assess mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
